1-[2-(Benzyloxy)-5-bromophenyl]ethanone
Overview
Description
1-[2-(Benzyloxy)-5-bromophenyl]ethanone is an organic compound with the molecular formula C15H13BrO2 It is characterized by the presence of a benzyloxy group and a bromine atom attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Benzyloxy)-5-bromophenyl]ethanone can be synthesized through several synthetic routes. One common method involves the bromination of 2-benzyloxyacetophenone. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzyloxy)-5-bromophenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl ethanones with different functional groups.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
1-[2-(Benzyloxy)-5-bromophenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)-5-bromophenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group and bromine atom can influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparison with Similar Compounds
1-[2-(Benzyloxy)-5-bromo-4-methoxyphenyl]ethanone: This compound has an additional methoxy group, which can alter its chemical properties and reactivity.
2-Benzyloxybromobenzene: This compound lacks the ethanone group, making it less reactive in certain chemical reactions.
Uniqueness: 1-[2-(Benzyloxy)-5-bromophenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-bromo-2-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)14-9-13(16)7-8-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWRALKIRNASMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497350 | |
Record name | 1-[2-(Benzyloxy)-5-bromophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69822-20-4 | |
Record name | 1-[2-(Benzyloxy)-5-bromophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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